7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine
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Overview
Description
7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine typically involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising therapeutic agent .
Comparison with Similar Compounds
7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Palbociclib: Another kinase inhibitor that targets CDK4/6 and is used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structural features and its potential to inhibit a broader range of kinases compared to other inhibitors .
Properties
CAS No. |
871266-89-6 |
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Molecular Formula |
C16H18N6S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7-(4-methylpiperazin-1-yl)-N-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H18N6S/c1-21-7-9-22(10-8-21)14-13-15(18-11-17-14)23-16(20-13)19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,20) |
InChI Key |
VSBQTUMBNUNEDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=NC=N2)SC(=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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